Biotin-4-luorescein
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Overview
Description
Biotin-4-Fluorescein is a molecular probe widely used in biochemical assays. It is a conjugate of biotin and fluorescein, combining the high-affinity binding properties of biotin with the fluorescent properties of fluorescein. This compound is particularly useful for detecting and quantifying biotin-binding sites, such as avidin and streptavidin, through fluorescence quenching .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-4-Fluorescein typically involves the conjugation of biotin to fluorescein through a spacer arm. The process begins with the activation of biotin, followed by its reaction with fluorescein isothiocyanate (FITC) under mild conditions. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of Biotin-4-Fluorescein follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically purified using high-performance liquid chromatography (HPLC) and stored under desiccated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Biotin-4-Fluorescein primarily undergoes binding reactions with biotin-binding proteins such as avidin and streptavidin. These interactions result in fluorescence quenching, which is a key feature utilized in various assays .
Common Reagents and Conditions
Reagents: Biotin, fluorescein isothiocyanate (FITC), DMSO, DMF.
Conditions: Room temperature, organic solvents, mild reaction conditions.
Major Products Formed
The major product formed from the reaction of biotin and fluorescein is Biotin-4-Fluorescein itself. This compound is characterized by its strong fluorescence and high affinity for biotin-binding proteins .
Scientific Research Applications
Biotin-4-Fluorescein has a wide range of applications in scientific research:
Mechanism of Action
Biotin-4-Fluorescein exerts its effects through the high-affinity binding of biotin to avidin or streptavidin. This binding results in fluorescence quenching, which can be measured to quantify the concentration of biotin-binding sites. The molecular targets of Biotin-4-Fluorescein are primarily avidin and streptavidin, and the pathway involves the formation of a strong biotin-avidin complex .
Comparison with Similar Compounds
Similar Compounds
Biotin-rhodamine 110: An alternative to Biotin-4-Fluorescein, used for similar applications but with different spectral properties.
Fluorescein Biotin: Another biotin-fluorescein conjugate used for detecting biotin-binding sites.
Uniqueness
Biotin-4-Fluorescein is unique due to its strong fluorescence and high affinity for biotin-binding proteins. Its ability to undergo fluorescence quenching upon binding makes it particularly useful for quantitative assays .
Properties
Molecular Formula |
C33H32N4O8S |
---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
3',6'-dihydroxy-3-oxo-N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]spiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C33H32N4O8S/c38-18-6-9-22-25(14-18)44-26-15-19(39)7-10-23(26)33(22)21-8-5-17(13-20(21)31(42)45-33)30(41)35-12-11-34-28(40)4-2-1-3-27-29-24(16-46-27)36-32(43)37-29/h5-10,13-15,24,27,29,38-39H,1-4,11-12,16H2,(H,34,40)(H,35,41)(H2,36,37,43) |
InChI Key |
AIDMEYLMNJVABB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)NC(=O)N2 |
Origin of Product |
United States |
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